molecular formula C23H23F3O3S2 B138647 (4-tert-Butylphenyl)diphenylsulfonium triflate CAS No. 145612-66-4

(4-tert-Butylphenyl)diphenylsulfonium triflate

Cat. No.: B138647
CAS No.: 145612-66-4
M. Wt: 468.6 g/mol
InChI Key: RLAWXWSZTKMPQQ-UHFFFAOYSA-M
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Preparation Methods

The synthesis of (4-tert-Butylphenyl)diphenylsulfonium triflate involves several steps:

Chemical Reactions Analysis

(4-tert-Butylphenyl)diphenylsulfonium triflate undergoes various chemical reactions, including:

Common reagents used in these reactions include trifluoromethanesulfonic acid, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

(4-tert-Butylphenyl)diphenylsulfonium triflate is unique due to its high efficiency as a cationic photoinitiator and photoacid generator. Similar compounds include:

These compounds share similar applications but differ in their efficiency, reaction conditions, and specific uses in various chemical processes .

Properties

IUPAC Name

(4-tert-butylphenyl)-diphenylsulfanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23S.CHF3O3S/c1-22(2,3)18-14-16-21(17-15-18)23(19-10-6-4-7-11-19)20-12-8-5-9-13-20;2-1(3,4)8(5,6)7/h4-17H,1-3H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAWXWSZTKMPQQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382503
Record name (4-tert-Butylphenyl)(diphenyl)sulfanium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145612-66-4
Record name (4-tert-Butylphenyl)(diphenyl)sulfanium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-tert-Butylphenyl)diphenylsulfonium triflate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Customer
Q & A

A: (4-tert-Butylphenyl)diphenylsulfonium triflate acts as a photo-acid generator and an accelerator in nitroxide-mediated photo-controlled/living radical polymerization. Upon UV irradiation, tBuS generates reactive species, likely through photolysis, that interact with the nitroxide mediator. This interaction facilitates the reversible deactivation of propagating polymer chains, leading to controlled chain growth and narrower molecular weight distributions. [, , ]

A: Increasing the concentration of this compound generally leads to a decrease in the molecular weight distribution of the resulting polymers. [] This suggests that tBuS enhances the efficiency of the reversible deactivation process, ensuring a more uniform growth of polymer chains.

A: In the case of methacrylic acid polymerization, using tBuS proved particularly beneficial in solution polymerization using methanol as a solvent. The presence of tBuS in the reaction mixture resulted in unimodal polymers with a significantly narrower molecular weight distribution compared to reactions conducted in bulk or without tBuS. []

A: The presence of this compound generally leads to controlled polymerization kinetics. Research shows a linear increase in monomer conversion over time, a linear relationship between molecular weight and conversion, and an inverse relationship between molecular weight and the initial initiator concentration. [] These observations are characteristic of living polymerization systems, indicating that tBuS contributes to maintaining living characteristics throughout the reaction.

A: Yes, this compound has been successfully used in the photo-controlled/living radical polymerization of other monomers like glycidyl methacrylate [] and 2,2,6,6-tetramethyl-4-piperidyl methacrylate. [] This suggests its versatility in controlling the polymerization of different methacrylate monomers.

A: In the case of glycidyl methacrylate, which contains both a vinyl group and an oxirane ring, the use of tBuS allowed for selective polymerization through the vinyl group while leaving the oxirane ring intact. [] This selectivity highlights the controlled nature of radical generation in the presence of tBuS and UV irradiation, preventing undesirable side reactions with the oxirane ring.

A: One challenge observed is the potential for uncontrolled polymerization when using direct, high-intensity UV irradiation. Research indicates that eliminating heat and using indirect or reflected light sources can improve molecular weight control by mitigating the effects of uncontrolled radical generation. [] This highlights the need for careful optimization of irradiation conditions when using tBuS in these polymerization systems.

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